![molecular formula C17H11NO B14681793 Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]- CAS No. 37780-79-3](/img/structure/B14681793.png)
Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]- is an organic compound that belongs to the class of aromatic nitriles This compound is characterized by the presence of a benzonitrile group attached to a benzofuran moiety through an ethenyl linkage It is a colorless to pale yellow liquid with a distinct aromatic odor
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]- can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzonitrile with 2-(2-benzofuranyl)ethenyl magnesium bromide in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction.
Another approach involves the use of a Heck reaction, where 4-bromobenzonitrile is reacted with 2-(2-benzofuranyl)ethene in the presence of a palladium catalyst and a base such as triethylamine. The reaction is conducted under reflux conditions in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]- may involve large-scale application of the aforementioned synthetic routes. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Nitric acid for nitration, bromine or chlorine for halogenation, typically in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro derivatives, halogenated derivatives.
Aplicaciones Científicas De Investigación
Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]- is largely dependent on its interaction with specific molecular targets. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: A simpler aromatic nitrile with a single benzene ring and a nitrile group.
4-Vinylbenzonitrile: Similar structure but lacks the benzofuran moiety.
2-Benzofurancarbonitrile: Contains a benzofuran ring with a nitrile group directly attached.
Uniqueness
Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]- is unique due to the presence of both a benzonitrile group and a benzofuran moiety connected through an ethenyl linkage. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
37780-79-3 |
|---|---|
Fórmula molecular |
C17H11NO |
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
4-[(E)-2-(1-benzofuran-2-yl)ethenyl]benzonitrile |
InChI |
InChI=1S/C17H11NO/c18-12-14-7-5-13(6-8-14)9-10-16-11-15-3-1-2-4-17(15)19-16/h1-11H/b10-9+ |
Clave InChI |
CXNNRNMUZUHBDI-MDZDMXLPSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C(O2)/C=C/C3=CC=C(C=C3)C#N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(O2)C=CC3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline](/img/structure/B14681710.png)


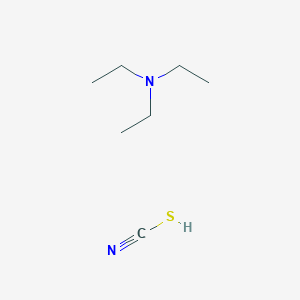
![methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14681734.png)

![5,7-dihydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-6H-chromen-4-one](/img/structure/B14681752.png)
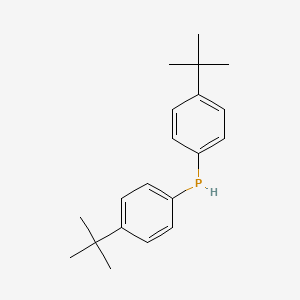
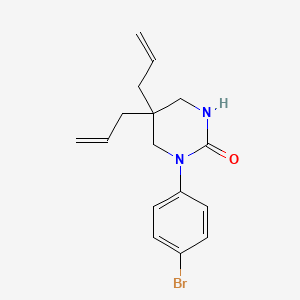
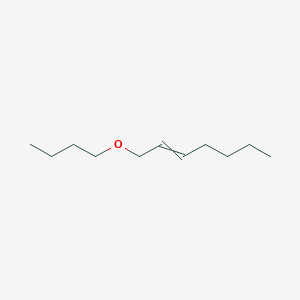
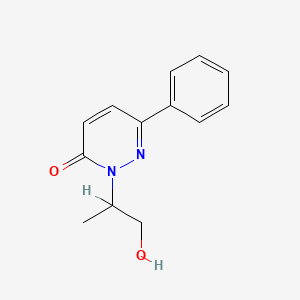
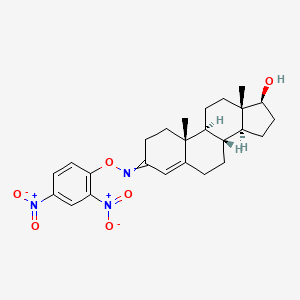
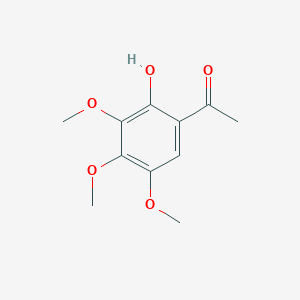
![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681800.png)
